molecular formula C8H11N5OS B14378113 3-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}propanoyl azide CAS No. 89645-60-3

3-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}propanoyl azide

Cat. No.: B14378113
CAS No.: 89645-60-3
M. Wt: 225.27 g/mol
InChI Key: NPJWHPCYFORDAI-UHFFFAOYSA-N
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Description

3-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}propanoyl azide is a chemical compound that features an imidazole ring, a sulfanyl group, and an azide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}propanoyl azide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}propanoyl azide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Sodium azide, copper(I) catalysts for click chemistry.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Triazoles.

Mechanism of Action

The mechanism of action of 3-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}propanoyl azide depends on the specific application and the target molecule. Generally, the azide group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The imidazole ring can interact with various biological targets, such as enzymes and receptors, through hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}propanoyl azide is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry.

Properties

CAS No.

89645-60-3

Molecular Formula

C8H11N5OS

Molecular Weight

225.27 g/mol

IUPAC Name

3-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]propanoyl azide

InChI

InChI=1S/C8H11N5OS/c1-6-7(11-5-10-6)4-15-3-2-8(14)12-13-9/h5H,2-4H2,1H3,(H,10,11)

InChI Key

NPJWHPCYFORDAI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1)CSCCC(=O)N=[N+]=[N-]

Origin of Product

United States

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